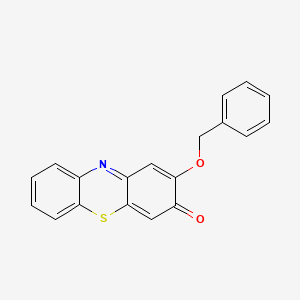

2-(Benzyloxy)-3H-phenothiazin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

85833-59-6 |

|---|---|

Molecular Formula |

C19H13NO2S |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-phenylmethoxyphenothiazin-3-one |

InChI |

InChI=1S/C19H13NO2S/c21-16-11-19-15(20-14-8-4-5-9-18(14)23-19)10-17(16)22-12-13-6-2-1-3-7-13/h1-11H,12H2 |

InChI Key |

TXRZPHYHEWMXLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC4=CC=CC=C4SC3=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy 3h Phenothiazin 3 One and Analogues

Strategies for the Construction of the 3H-Phenothiazin-3-one Core

The formation of the 3H-phenothiazin-3-one core is a critical step in the synthesis of the target molecule and its analogs. This is typically achieved through condensation or oxidative cyclization reactions.

Condensation Reactions in Phenothiazinone Synthesis

A prevalent and effective method for constructing the 3H-phenothiazin-3-one skeleton is the condensation reaction between an o-aminothiophenol derivative and a p-benzoquinone derivative. This reaction brings together the two essential aromatic rings and the sulfur and nitrogen heteroatoms required for the final tricyclic structure.

The general mechanism involves the nucleophilic attack of the thiol group of the o-aminothiophenol onto the quinone ring, followed by an intramolecular cyclization and subsequent oxidation to yield the 3H-phenothiazin-3-one core. The reaction is typically carried out in a suitable solvent, and the specific conditions can be tailored to optimize the yield of the desired product.

Oxidative Approaches to 3H-Phenothiazin-3-one Formation

Oxidative cyclization of diarylamine precursors represents an alternative strategy for the synthesis of the phenothiazinone core. This method involves the formation of a diarylamine by coupling an aniline (B41778) derivative with a thiophenol derivative, followed by an oxidation step that induces the cyclization to the phenothiazine (B1677639) structure. Subsequent oxidation of the phenothiazine can then lead to the desired 3H-phenothiazin-3-one. Various oxidizing agents can be employed for this transformation, and the choice of oxidant can influence the reaction efficiency and selectivity.

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group at the 2-position of the 3H-phenothiazin-3-one is a key structural modification. This is most effectively accomplished by utilizing a precursor that already contains the benzyloxy functionality, rather than attempting to directly functionalize the pre-formed phenothiazinone core.

Regioselective Alkylation/Arylation Strategies at Position 2

Direct regioselective functionalization of the 3H-phenothiazin-3-one core at the 2-position is challenging due to the presence of multiple reactive sites. Therefore, the preferred strategy involves the synthesis of a precursor that is already substituted with the benzyloxy group at the desired position. This ensures that the final cyclization reaction yields the target molecule with the correct substitution pattern.

Precursor Design and Reaction Pathways for Benzyloxy Functionalization

The synthesis of 2-(benzyloxy)-3H-phenothiazin-3-one is strategically designed to proceed through the condensation of two key intermediates: 2-amino-5-(benzyloxy)thiophenol and p-benzoquinone, or alternatively, 2-aminothiophenol (B119425) and 2-(benzyloxy)-p-benzoquinone.

The synthesis of the benzyloxy-substituted precursors is a critical preliminary step. A common and versatile method for introducing the benzyloxy group is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgbyjus.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, forming the desired ether linkage. masterorganicchemistry.comyoutube.com

For instance, to prepare 2-(benzyloxy)-p-benzoquinone, one would start with 2-hydroxy-p-benzoquinone. The hydroxyl group is deprotonated using a suitable base to form the corresponding phenoxide, which is then reacted with benzyl halide. Similarly, the synthesis of 2-amino-5-(benzyloxy)thiophenol would likely involve the benzylation of a precursor such as 2-amino-5-hydroxythiophenol.

The general Williamson ether synthesis reaction is depicted below:

Where R represents the quinone or aminothiophenol moiety, B is a base, and X is a halide.

Optimization of Synthetic Pathways

For the condensation reaction to form the phenothiazinone core, optimization may involve screening different solvents to ensure adequate solubility of the reactants and facilitate the reaction. The reaction temperature is another critical parameter that can influence the reaction rate and the formation of byproducts.

In the Williamson ether synthesis for the preparation of the benzyloxy-substituted precursors, the choice of base is crucial. Stronger bases can lead to higher yields but may also promote side reactions. The reaction temperature and duration are also optimized to ensure complete reaction while minimizing degradation of the starting materials or products.

Table 1: Key Reaction Parameters for Optimization

| Reaction Step | Parameter to Optimize | Potential Variations | Desired Outcome |

| Williamson Ether Synthesis | Base | NaH, K₂CO₃, Cs₂CO₃ | High yield of ether, minimal side reactions |

| Solvent | DMF, Acetonitrile, Acetone | Good solubility, non-reactive | |

| Temperature | Room temperature to reflux | Complete reaction, minimal degradation | |

| Phenothiazinone Formation | Solvent | Ethanol, Acetic Acid, DMF | Good solubility, facilitates cyclization |

| Catalyst (if applicable) | Acid or base catalysts | Increased reaction rate and yield | |

| Temperature | Room temperature to reflux | Efficient cyclization, reduced byproducts |

One-Pot Multicomponent Reaction Development

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, represent a highly efficient strategy in organic chemistry. For phenothiazinones, this approach streamlines the construction of the complex tricyclic system. A notable one-pot method has been developed for 2-thio-substituted-3H-phenothiazin-3-ones, which are structurally related to the benzyloxy target compound. beilstein-archives.org This process effectively combines four sequential steps into a single operational procedure. beilstein-archives.org

The synthesis begins with the in situ formation of a 2-alkylthio-1,4-benzoquinone. This intermediate is then condensed with 2-aminothiophenol, followed by an oxidation step to yield the final 2-thio-substituted-3H-phenothiazin-3-one product. beilstein-archives.org The key to this reaction is the activation of the benzoquinone ring by the alkylthio group, which facilitates a nucleophilic attack at the C-5 position by the aminothiophenol. beilstein-archives.org Such multicomponent reactions (MCRs) are advantageous as they often lead to high yields, allow for easy product isolation (sometimes by simple filtration), and reduce reaction times and waste, avoiding the need for complex purification steps. nih.gov

Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity

The choice of catalyst and reaction conditions is critical for directing the synthesis of phenothiazines toward high yields and selectivity. Historically, classic methods like the Bucherer-Bergs reaction involved the condensation of diphenylamine (B1679370) with elemental sulfur using oxidizing agents such as iodine or ferric chloride. jmedchem.com

Modern synthetic protocols employ a wider range of catalytic systems to improve outcomes. Transition metal-catalyzed and nanoparticle-mediated syntheses have been introduced to enhance the diversity and potential applications of phenothiazine compounds. researchgate.net In the synthesis of 3H-phenothiazin-3-one analogues, specific oxidants are crucial for the final ring-closing step. For instance, sodium periodate (B1199274) (NaIO₄) in water has been effectively used to oxidize the intermediate and facilitate the formation of the phenothiazinone heterocyclic system. beilstein-archives.org The unique structure of the phenothiazine scaffold, with its central thiazine (B8601807) ring containing a sulfur atom, can also self-catalyze various substitutions on the attached benzene (B151609) rings, contributing to the molecule's synthetic versatility. researchgate.net

| Reaction Type | Catalyst / Reagent | Purpose | Source |

| Bucherer-Bergs Reaction | Iodine or Ferric Chloride | Oxidizing agent for cyclization | jmedchem.com |

| Phenothiazinone Synthesis | Sodium Periodate (NaIO₄) | Oxidant for final cyclization | beilstein-archives.org |

| General Phenothiazine Synthesis | Transition Metals, Nanoparticles | To enhance diversity and applications | researchgate.net |

Synthetic Routes to Related Benzyloxy-Substituted Phenothiazine Derivatives

The synthesis of derivatives and analogues allows for the systematic modification of the core phenothiazine structure, enabling the study of structure-activity relationships.

Derivatives with Varied Benzyloxy Chain Lengths

Modifying the length of substituent chains on the phenothiazine nucleus is a key strategy for fine-tuning the molecule's properties. In studies on related derivatives, the length of the linker chain attached to the phenothiazine ring has been shown to be a significant factor. nih.gov For example, synthetic schemes have been developed to vary the number of carbon atoms (e.g., from one to two) in the linker between the phenothiazine core and a terminal amine group. nih.gov

| Starting Material | Reagents | Modification | Purpose | Source |

| Phenothiazine | 1. Acyl Chlorides2. Alkylamines | Introduction of side chains with 1 or 2 carbon linkers | Study the effect of chain length on activity | nih.gov |

Analogues with Diverse Substitutions on the Phenothiazine Ring

A wide array of synthetic methods has been developed to introduce diverse substituents onto both the nitrogen atom and the aromatic rings of the phenothiazine scaffold. ijrap.net These modifications can dramatically alter the molecule's properties.

Nitrogen (N-10) Substitution: The nitrogen atom of the phenothiazine ring is a common site for modification. A frequent strategy involves an initial reaction with chloroacetyl chloride to produce an N-(2-chloroacetyl)phenothiazine intermediate. ijrap.netnih.gov This versatile precursor can then react with various nucleophiles, such as amines or the salts of acids, to yield a range of 10-substituted phenothiazine derivatives. nih.gov This approach has been used to introduce N,N-dialkylaminoalkyl groups and other heterocyclic systems, such as 1,2,4-triazine (B1199460) rings, at the N-10 position. nih.govresearchgate.net

Ring Substitution: Substitutions can also be made on the benzene rings of the phenothiazine core. One approach involves replacing one of the benzene rings with an aza-heterocycle like quinoline (B57606) to create entirely new tetracyclic analogues. nih.gov Another strategy focuses on direct C-substitution of the existing rings. For example, refluxing 10-acetyl phenothiazine with chlorosulfonic acid yields (3,7-disulfonyl chloride) 10H-phenothiazine. researchgate.net This disulfonyl chloride derivative serves as a platform to introduce further functionalities, such as phosphineimine groups, at the 3 and 7 positions of the phenothiazine skeleton. researchgate.net

| Position | Synthetic Strategy | Reagents | Resulting Substituent/Analogue | Source |

| N-10 | N-alkylation via chloroacetyl intermediate | Chloroacetyl chloride, various amines | N,N-dialkylaminoalkyl groups | nih.govnih.gov |

| N-10 | Heterocycle formation | Hydrazine hydrate, phenyl isothiocyanate | 1,2,4-triazine ring | researchgate.net |

| Ring System | Ring replacement | Synthesis starting with 6H-8-chloroquinobenzothiazine | Quinobenzothiazine analogues | nih.gov |

| C-3, C-7 | Sulfonation followed by substitution | Chlorosulfonic acid, sodium azide, phosphines | 3,7-disulfonyl phosphineimine groups | researchgate.net |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to confirm the chemical structure, determine the molecular weight, and identify the functional groups present in 2-(Benzyloxy)-3H-phenothiazin-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

The ¹H NMR spectrum is anticipated to show a complex pattern of signals. The protons of the phenothiazinone core will likely appear in the aromatic region, with their exact chemical shifts and multiplicities influenced by the position of the benzyloxy substituent. The benzylic protons (CH₂) of the benzyloxy group would typically resonate as a singlet, while the phenyl protons of this group would also appear in the aromatic region.

The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the phenothiazinone ring is expected to appear at a characteristic downfield shift. The carbon atoms of the benzyloxy group would also have predictable chemical shifts.

For comparison, the following table presents ¹H and ¹³C NMR data for related 3H-phenothiazin-3-one derivatives.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Methyl-3H-phenothiazin-3-one | 7.87 (d, J=6.8 Hz, 1H), 7.48-7.44 (m, 4H), 6.74 (s, 1H), 2.20 (s, 3H) | 182.6, 146.6, 144.2, 139.3, 136.4, 134.5, 133.6, 130.3, 127.7, 124.9, 123.2, 119.7, 16.5 | rsc.org |

| 2-Methoxy-3H-phenothiazin-3-one | 7.91 (d, J=8.4 Hz, 1H), 7.52-7.44 (m, 3H), 6.91 (s, 1H), 6.85 (s, 1H), 3.98 (s, 3H) | 176.5, 157.6, 147.0, 139.3, 134.7, 133.0, 129.7, 128.0, 124.9, 122.2, 118.7, 110.8, 56.2 | rsc.org |

| 2-(Tert-butyl)-3H-phenothiazin-3-one | 7.84 (d, J=6.8 Hz, 1H), 7.47 (s, 1H), 7.46-7.40 (m, 3H), 6.64 (s, 1H), 1.38 (s, 9H) | 182.2, 154.5, 147.4, 139.3, 134.5, 133.3, 133.0, 130.3, 127.6, 125.0, 123.0, 121.9, 35.6, 29.0 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

For this compound (C₁₉H₁₃NO₂S), the exact mass can be calculated and compared with the experimental value obtained from HRMS. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Characteristic fragments would likely include the loss of the benzyl (B1604629) group or other fragments arising from the cleavage of the phenothiazinone core.

The table below shows HRMS data for related phenothiazinone compounds, illustrating the utility of this technique in confirming their molecular formulas.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 2-Methyl-3H-phenothiazin-3-one | C₁₃H₁₀NOS | 228.0478 | 228.0466 | rsc.org |

| 2-Methoxy-3H-phenothiazin-3-one | C₁₃H₁₀NO₂S | 244.0427 | 244.0439 | rsc.org |

| 2-(Tert-butyl)-3H-phenothiazin-3-one | C₁₆H₁₆NOS | 270.0947 | 270.0961 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the quinone-imine system, the C-O-C ether linkage of the benzyloxy group, and the C=C and C-H bonds of the aromatic rings.

The position of the C=O stretching vibration in the IR spectrum is particularly informative about the electronic environment of the carbonyl group. For comparison, the IR data for several substituted 3H-phenothiazin-3-ones are presented below.

| Compound Name | Key IR Absorptions (cm⁻¹) | Reference |

| 2-Methyl-3H-phenothiazin-3-one | 1627, 1623, 1533, 1498, 1440, 1234, 1112, 885, 769, 545 | rsc.org |

| 2-Methoxy-3H-phenothiazin-3-one | 1628, 1604, 1529, 1207, 863, 842, 765 | rsc.org |

| 2-(Tert-butyl)-3H-phenothiazin-3-one | 2952, 1616, 1606, 1538, 1064, 894, 754, 723 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature search, no crystal structure for this compound has been reported. The determination of its crystal structure would be a significant contribution to the understanding of this class of compounds, allowing for a detailed analysis of its molecular geometry and intermolecular interactions, such as π-π stacking, which is common in planar aromatic systems like the phenothiazine (B1677639) core.

Conformational Analysis and Stereochemistry

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the most stable conformations of the molecule. Such studies would provide insights into the rotational energy barriers and the preferred spatial arrangement of the benzyloxy group. However, without experimental data from techniques like variable-temperature NMR or X-ray crystallography, any conformational analysis remains speculative. The phenothiazine ring itself is not perfectly planar and can adopt a folded or "butterfly" conformation, which could also be influenced by the substituent at the 2-position.

Theoretical and Computational Investigations of 2 Benzyloxy 3h Phenothiazin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering insights that complement and guide experimental studies. For 2-(Benzyloxy)-3H-phenothiazin-3-one, these computational methods are invaluable in characterizing its fundamental properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org It has been successfully applied to various organic molecules, including phenothiazine (B1677639) derivatives, to determine their optimized geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP, provide a detailed picture of the electron density distribution within the this compound molecule. growingscience.comresearchgate.net These studies reveal the intricate interplay of the phenothiazine core, the benzyloxy substituent, and the keto group, which collectively define the molecule's electronic landscape. The accuracy of DFT allows for the prediction of various molecular properties that are crucial for understanding the compound's behavior in different chemical environments. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity, kinetic stability, and electronic transitions of a molecule. nbu.edu.sa For this compound, the analysis of its HOMO and LUMO energy levels provides insights into its potential as an electron donor or acceptor in chemical reactions. researchgate.net Calculations can pinpoint the localization of these frontier orbitals on specific parts of the molecule, indicating the most probable sites for electrophilic and nucleophilic attack.

Below is a table showcasing representative HOMO-LUMO energy data for similar heterocyclic systems, illustrating the typical energy ranges observed in such compounds.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiazole (B30560) Derivatives nbu.edu.sa | -6.25 to -5.90 | -1.55 to -1.20 | 3.95 to 4.70 |

| Quinone-incorporated D-A-D Systems researchgate.net | -5.10 to -4.80 | -3.40 to -3.10 | 1.70 to 1.40 |

| Hydroxyphenyl-oxazoles researchgate.net | -5.80 to -5.60 | -1.90 to -1.70 | 3.90 to 3.70 |

This table presents generalized data for classes of compounds to illustrate typical values and is not specific to this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. In the MESP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack. nih.gov This analysis is instrumental in predicting the intermolecular interactions and the preferred sites for chemical reactions. researchgate.netscispace.com

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry offers powerful methodologies to explore the intricate details of chemical reactions, providing insights into their underlying mechanisms.

Transition State Analysis for Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be employed to locate and characterize the geometry and energy of transition states for various reactions involving this compound. This analysis helps to determine the activation energy barrier, which is a key factor in predicting the reaction rate. By mapping the entire reaction pathway, from reactants through the transition state to the products, a comprehensive understanding of the reaction mechanism can be achieved.

Photoinduced Intramolecular Charge Transfer Mechanisms

Phenothiazine derivatives are known for their interesting photophysical properties, often involving photoinduced intramolecular charge transfer (ICT). Upon absorption of light, an electron can be promoted from a donor part of the molecule to an acceptor part, leading to a charge-separated excited state. Computational studies can model this process by calculating the electronic structure of the ground and excited states. Time-dependent DFT (TD-DFT) is a common method used to investigate excited-state properties and predict electronic transitions. growingscience.com For this compound, these calculations can elucidate the nature of the ICT process, identifying the donor and acceptor moieties within the molecule and the factors that influence the efficiency of charge separation and recombination.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment. For a molecule like this compound, MD simulations can elucidate its structural dynamics, which are crucial for understanding its chemical reactivity and potential applications.

The conformational landscape of this compound is primarily dictated by the non-planar "butterfly" structure of the central phenothiazine ring system and the rotational freedom of the benzyloxy substituent.

The phenothiazine core is known to undergo a characteristic folding or "butterfly" motion along the N-S axis. mdpi.com This flexibility is a key determinant of its biological and electronic properties. The degree of this puckering can be quantified by the dihedral angle between the two benzene (B151609) rings fused to the central thiazine (B8601807) ring. acs.org Computational studies on various phenothiazine derivatives have shown that this dihedral angle can vary significantly depending on the nature and position of substituents. mdpi.comacs.org For instance, in related phenothiazine structures, these dihedral angles have been reported to be around 14.2° and 13.6° in different molecular conformations within the same crystal structure. acs.org Another study reported a dihedral angle of 23.13° between the outer rings of a phenothiazine derivative. acs.org

To illustrate the typical geometric parameters that would be investigated in a detailed computational study, the following table presents hypothetical but realistic bond lengths and dihedral angles for the core structure of a phenothiazine ring, based on published data for analogous compounds. mdpi.comadatbank.ro

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Value |

| Bond Length (Å) | C10a | N10 | C10b | - | ~1.42 |

| C4a | S5 | C5a | - | ~1.77 | |

| Dihedral Angle (°) | C10b | C4a | C5a | N10 | ~140-160 |

| C4a | N10 | C10b | C1 | ~10-30 |

Note: The atom numbering is based on the standard phenothiazine scaffold and may not correspond directly to the IUPAC name of the specific derivative.

The surrounding solvent environment can significantly influence both the conformational preferences and the electronic properties of a molecule. For polar molecules like this compound, these effects are particularly pronounced.

Conformational Effects:

In polar solvents, conformations with a larger dipole moment are generally stabilized. MD simulations of phenothiazine derivatives in different solvents would likely show a shift in the population of conformational states. nih.gov For instance, the "butterfly" angle of the phenothiazine core might change to accommodate stronger interactions with polar solvent molecules. The flexible benzyloxy side chain would also be expected to adopt conformations that maximize favorable solute-solvent interactions.

Electronic Property Effects (Solvatochromism):

The electronic absorption and emission spectra of many phenothiazine derivatives exhibit solvatochromism, meaning their color changes with the polarity of the solvent. researchgate.netresearchgate.net This phenomenon is a direct consequence of the change in the energy difference between the ground and excited states of the molecule due to differential solvation.

Studies on related compounds have shown that the absorption and fluorescence spectra of phenothiazine derivatives can undergo a bathochromic (red) shift as the solvent polarity increases. researchgate.netacs.org This indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity and the change in dipole moment upon excitation. core.ac.uknih.gov

A hypothetical solvatochromic study on this compound might yield results similar to those observed for other phenothiazine derivatives, as presented in the table below. The data illustrates the expected trend of red-shifting absorption and emission maxima with increasing solvent dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| n-Hexane | 1.88 | ~400 | ~450 |

| Dichloromethane | 8.93 | ~410 | ~475 |

| Acetonitrile | 37.5 | ~415 | ~490 |

| Dimethyl Sulfoxide (B87167) | 46.7 | ~420 | ~500 |

Note: These are hypothetical values based on trends observed for similar phenothiazine derivatives.

The change in dipole moment from the ground to the excited state (Δμ) is a key parameter that can be estimated from solvatochromic data. elsevierpure.comsemanticscholar.org For many organic dyes, including phenothiazines, this change can be significant, indicating a substantial intramolecular charge transfer (ICT) character in the excited state. researchgate.netnih.gov The benzyloxy group, being an electron-donating substituent, would likely participate in this ICT process, contributing to the solvatochromic behavior.

Mechanistic Insights into Biological and Photophysical Activities of 2 Benzyloxy 3h Phenothiazin 3 One and Its Analogues

Elucidation of Molecular Mechanisms of Action (In Vitro)

The in vitro molecular mechanisms of 2-(Benzyloxy)-3H-phenothiazin-3-one and its analogues are multifaceted, involving the modulation of key cellular pathways, reversal of multidrug resistance, induction of cell death, and inhibition of microbial and enzymatic processes.

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT, mTOR, FOXO, Nrf2)

Phenothiazine (B1677639) derivatives have been shown to influence several critical cellular signaling pathways that regulate cell survival, proliferation, and stress response.

PI3K/AKT/mTOR Pathway: While direct evidence for this compound is limited, other phenothiazine derivatives are known to affect the PI3K/AKT pathway. For instance, trifluoperazine (B1681574) can counteract AKT-driven resistance to other drugs. nih.gov This suggests a potential mechanism for phenothiazines in modulating this key survival pathway.

FOXO Pathway: The Forkhead box O (FOXO) family of transcription factors, which act as tumor suppressors, are also modulated by phenothiazines. Trifluoperazine has been observed to enhance the nuclear retention of FOXO1, a mechanism that promotes cell cycle arrest and apoptosis. nih.gov This is achieved by activating the KLF6/FOXO1 signaling pathway. nih.gov

Nrf2 Pathway: Phenothiazines are recognized as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key regulator of cellular antioxidant responses. mdpi.com Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, in the presence of oxidative stress, Nrf2 is activated and promotes the expression of antioxidant genes. nih.gov Phenothiazines can induce Nrf2, thereby protecting cells from oxidative damage. nih.gov This activation has been observed in various contexts, including neurodegenerative disease models. mdpi.com

Mechanisms of Multidrug Resistance Reversal

A significant area of research for phenothiazine derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells and bacteria.

Inhibition of Efflux Pumps: Phenothiazines can combat multidrug-resistant bacteria by inhibiting bacterial efflux pumps, which are proteins that expel antibiotics from the cell. nih.gov This action enhances the efficacy of conventional antibiotics. nih.govnih.gov

Synergy with Chemotherapeutic Agents: In cancer therapy, phenothiazine derivatives like thioridazine (B1682328) have shown synergistic effects with drugs such as carboplatin (B1684641) and doxorubicin (B1662922) in resistant cancers. nih.gov One specific phenothiazine derivative, MAE-TPR, was found to be an effective modulator of doxorubicin resistance in human adenocarcinoma cells. nih.gov It increased the intracellular accumulation of doxorubicin and diminished the expression of the ABCB1 transporter (P-glycoprotein) by affecting the NF-κB pathway. nih.gov

Structural Features for MDR Reversal: Structure-activity relationship studies have identified key chemical features that contribute to the MDR-reversal activity of these compounds. nih.gov The presence of two ring structures connected by separate alkyl bridges to an amine group has been investigated for its MDR-reversal capabilities. nih.gov The correlation between reversing drug resistance and inhibiting the photolabeling of P-glycoprotein by certain analogues further supports the role of this transporter in MDR. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

Phenothiazine analogues can induce cell cycle arrest and programmed cell death (apoptosis) in cancer cells through various mechanisms.

Cell Cycle Arrest: Benzyl (B1604629) isothiocyanate (BITC), a related compound, has been shown to cause G2/M phase cell cycle arrest in pancreatic cancer cells. nih.gov This arrest is associated with a decrease in the levels of key regulatory proteins like Cdk1, cyclin B1, and Cdc25B. nih.gov Studies on Jurkat T-cell leukemia cells also demonstrated that BITC induces G2/M arrest, which is linked to the p38 MAPK pathway. nih.gov

Induction of Apoptosis: The growth inhibition caused by these compounds often correlates with the induction of apoptosis. nih.gov For example, 2-aminophenoxazine-3-one, a structurally related compound, induces apoptosis in human lung adenocarcinoma cells by causing rapid intracellular acidification and generating reactive oxygen species. nih.gov Novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing DNA damage without directly binding to or intercalating with DNA. ukrbiochemjournal.orgresearchgate.net This process involves the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Furthermore, BITC-induced apoptosis in Jurkat cells is regulated by the activation of JNK and p38 MAPK, leading to the phosphorylation of the anti-apoptotic protein Bcl-2. nih.gov

Inhibition of Bacterial Respiration Mechanisms

Phenothiazine derivatives exhibit antibacterial properties by targeting essential cellular processes in bacteria.

Inhibition of RNase P RNA: Various phenothiazine derivatives, including methylene (B1212753) blue, have been shown to inhibit the activity of bacterial RNase P RNAs (RPRs), which are essential for tRNA maturation. mdpi.comnih.gov This inhibition occurs with Ki values in the low micromolar range for different bacterial RPRs, including that of Mycobacterium tuberculosis. mdpi.com Antipsychotic phenothiazines like chlorpromazine (B137089) and thioridazine also display this inhibitory activity. mdpi.comnih.gov

Efflux Pump Inhibition: As mentioned earlier, phenothiazines can act as efflux pump inhibitors in bacteria, preventing the expulsion of antibiotics and thus potentiating their effects. nih.gov This mechanism is crucial for combating drug-resistant bacterial strains. nih.gov

Enzyme Inhibition Mechanisms (e.g., AChE, BACE-1, Carbonic Anhydrase)

Phenothiazine analogues have been investigated for their potential to inhibit enzymes implicated in neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Several derivatives of related heterocyclic systems like benzothiazolone and thiazolo[3,2-b]-1,2,4-triazin-7-one have demonstrated inhibitory activity against AChE and BChE. mdpi.com For instance, certain 2H-benzo[b] nih.govrsc.orgthiazin-3(4H)-one derivatives were found to be effective AChE inhibitors. nih.gov Some novel benzohydrazide (B10538) derivatives also showed dual inhibition of both AChE and BChE. nih.gov A study on azaphenothiazine derivatives identified potent BuChE inhibitors. researchgate.net

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. researchgate.net Numerous patents describe various heterocyclic compounds, including dihydro-1,3-thiazine derivatives, as BACE-1 inhibitors. sci-hub.sedntb.gov.ua Chrysophanol, a natural compound, has been shown to inhibit BACE1. nih.gov Some studies have explored the allosteric inhibition of BACE1 by certain drugs, which involves binding to a site distant from the active site to modulate enzyme activity. nih.gov

Photophysical Mechanisms

The interaction of this compound and its analogues with light leads to a series of photophysical events that are crucial for their applications in areas like photodynamic therapy and photoinitiating systems.

The photophysical properties of phenothiazine derivatives are characterized by their ability to absorb light and transition to excited states. nih.gov Upon excitation, the molecule reaches a singlet excited state, which can then decay through several pathways. nih.gov One major pathway is intersystem crossing to a triplet excited state. nih.gov This triplet state is responsible for photosensitizing the production of singlet oxygen, a highly reactive species that can induce cellular damage. nih.govnih.gov

Another decay pathway, particularly in aqueous solutions, is photoionization, which leads to the formation of a phenothiazine radical cation and a solvated electron. nih.gov The photophysical and photochemical properties of phenothiazine derivatives can be fine-tuned by modifying their molecular structure, which has implications for their use as photoinitiators for polymerization reactions and in various optoelectronic and biomedical applications. rsc.orgresearchgate.netacs.org The solid-state environment can also influence these properties, with some derivatives exhibiting room-temperature phosphorescence due to constrained molecular motion and limited oxygen quenching. researchgate.net

The redox properties of these compounds are also significant, with many derivatives exhibiting low oxidation potentials and reversible one-electron redox processes, making them suitable as photocatalysts. rsc.org

Interactive Data Table: Photophysical Properties of Phenothiazine Derivatives

| Property | Description | Significance |

| Light Absorption | Absorption of photons leading to an excited state. | Essential first step for any photochemical or photobiological activity. |

| Fluorescence | Emission of light from the singlet excited state. | Generally a minor decay pathway for many phenothiazines. nih.gov |

| Intersystem Crossing | Transition from the singlet excited state to the triplet excited state. | A major decay pathway, leading to the formation of the reactive triplet state. nih.gov |

| Phosphorescence | Emission of light from the triplet excited state. | Can be observed, especially in solid-state systems at room temperature. researchgate.net |

| Singlet Oxygen Generation | Energy transfer from the triplet state to molecular oxygen. | A key mechanism for phototoxicity and applications in photodynamic therapy. nih.govnih.gov |

| Photoionization | Ejection of an electron to form a radical cation. | An important decay pathway in aqueous environments. nih.gov |

Luminescence Properties and Anti-Kasha's Rule Phenomena

The luminescence of organic molecules is typically governed by Kasha's rule, which posits that photon emission occurs from the lowest excited state of a given multiplicity. mdpi.commdpi.commappingignorance.org However, a growing number of organic compounds have been shown to exhibit emission from higher energy excited states, a phenomenon known as anti-Kasha's rule emission. mdpi.commdpi.commappingignorance.org This atypical photophysical behavior is of significant fundamental and practical interest as it opens avenues for creating novel materials with unique optical properties.

Recent studies on phenothiazine derivatives have revealed that some members of this class exhibit anti-Kasha's rule luminescence, particularly in the aggregated state. rsc.org This multi-wavelength emission is often attributed to the suppression of internal conversion from higher excited states (Sn, n>1) to the lowest excited state (S1) when the molecules are in a constrained environment. rsc.org Theoretical calculations and spectroscopic studies on phenothiazine analogues have supported this hypothesis, indicating that the energy gap between excited states and the oscillator strengths of the corresponding transitions are key determining factors. mdpi.com For instance, in some systems, a large energy gap between S2 and S1 can hinder internal conversion, making fluorescence from S2 competitive with relaxation to S1. mappingignorance.org

In the context of this compound, while specific data is not available, it is plausible that the introduction of the benzyloxy group could influence the electronic landscape of the phenothiazin-3-one core, potentially modulating the energies of the excited states and influencing the propensity for anti-Kasha's rule emission. The non-planar, butterfly-like conformation of the phenothiazine ring system is known to play a crucial role in its electronic properties. nih.gov

Restriction of Intramolecular Motions (RIM) in Aggregated States

The phenomenon of Aggregation-Induced Emission (AIE) has revolutionized the field of luminescent materials. In contrast to conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules (AIEgens) are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motions (RIM). rsc.orgnih.gov In solution, flexible intramolecular rotations and vibrations act as non-radiative decay channels, dissipating the excited-state energy as heat. nih.gov However, in the aggregated state, these motions are physically constrained, which blocks the non-radiative pathways and promotes radiative decay, leading to enhanced fluorescence. rsc.orgnih.gov

Phenothiazine derivatives have been identified as promising AIEgens. nih.govrsc.orgrsc.org The inherent non-planar structure of the phenothiazine core contributes to its propensity for AIE. nih.gov Upon aggregation, the steric hindrance between neighboring molecules restricts the low-frequency torsional and vibrational motions of the phenothiazine rings, effectively closing the non-radiative decay channels. nih.gov Studies on boryl-substituted phenothiazines, for instance, have demonstrated typical AIE behavior, where the compounds are weakly fluorescent in solution but exhibit strong emission in the solid state. rsc.orgrsc.org

For this compound, the bulky benzyloxy group, in conjunction with the phenothiazin-3-one core, would be expected to contribute to significant steric hindrance in the aggregated state. This would effectively restrict intramolecular motions, making it a strong candidate for exhibiting AIE. The interplay between the electronic effects of the benzyloxy substituent and the physical constraints in the aggregate state would dictate the specific AIE characteristics, such as the emission wavelength and quantum yield.

| Phenothiazine Analogue | Observed Phenomenon | Proposed Mechanism | Reference |

| Boryl substituted phenothiazines | Aggregation-Induced Emission (AIE) | Restriction of Intramolecular Motions (RIM) | rsc.org, rsc.org |

| PTZ-dbo | Anti-Kasha's Rule Emission in Aggregate State | Restriction of Intramolecular Motions (RIM) | rsc.org |

| H₂PTZ-dba | Anti-Kasha's Rule Emission in Aggregate State | Restriction of Intramolecular Motions (RIM) | rsc.org |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in chemistry and biology, where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. This process is central to a variety of applications, including photocatalysis, solar energy conversion, and molecular sensing. The phenothiazine moiety is a well-established electron donor due to its low ionization potential and the electron-rich nature of the nitrogen and sulfur heteroatoms. mdpi.com

In the context of PET, a phenothiazine derivative can be excited to its singlet or triplet state, after which it can transfer an electron to a suitable acceptor molecule. mdpi.org The efficiency of this process is governed by the redox potentials of the donor and acceptor, the distance between them, and the free energy change of the reaction. For instance, studies on the benzylation of 2-benzylisoindoline-1,3-diones have shown that excited isoindoline-1,3-diones can act as electron acceptors, being reduced by electron donors in a PET process. mdpi.org While this example illustrates the acceptor role of a different heterocyclic system, it highlights the principles of PET that would apply to phenothiazine-based systems.

For this compound, the phenothiazine core would be expected to act as the primary electron-donating unit in a PET process. The presence of the benzyloxy group could subtly modulate the electron-donating ability of the phenothiazine ring through inductive or mesomeric effects. Upon photoexcitation, this molecule could potentially reduce an electron-deficient species, leading to the formation of a radical cation of the phenothiazine derivative and a radical anion of the acceptor. The specific reaction partners and the solvent environment would determine the feasibility and efficiency of such a PET process.

| Compound/System | Role in PET | Key Findings | Reference |

| 2-Benzylisoindoline-1,3-diones | Electron Acceptor (in excited state) | Efficiently quenched by electron donors via PET. | mdpi.org |

| Phenothiazine Derivatives (General) | Electron Donor | Well-established electron donors in photoredox catalysis. | mdpi.com |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for 2 Benzyloxy 3h Phenothiazin 3 One Derivatives

Impact of the Benzyloxy Substituent on Biological Activity and Photophysical Propertiesnih.gov

The benzyloxy group at the 2-position of the 3H-phenothiazin-3-one scaffold is a critical determinant of the molecule's interaction with biological targets and its photophysical characteristics. Its size, orientation, and electronic nature can significantly modulate efficacy.

Modifications to the benzyl (B1604629) portion of the benzyloxy substituent offer a powerful strategy for fine-tuning biological activity. Studies on other molecular scaffolds bearing a benzyloxy group have shown that the nature and position of substituents on the benzyl ring can dramatically alter potency.

For instance, in the development of monoamine oxidase B (MAO-B) inhibitors, it was observed that substituents on the benzyl ring had a profound effect. nih.gov

Positional Isomers : Substituents at the para-position of the benzyl ring generally result in more potent compounds than those at the meta-position. nih.gov

Electronic Effects : The introduction of electron-withdrawing groups (such as halogens) typically leads to a significant enhancement in inhibitory activity compared to the unsubstituted benzyloxy compound. Conversely, electron-donating groups (like methoxy) may only cause a slight increase or even a decrease in potency. nih.gov

These findings suggest that a similar strategic modification of the benzyl moiety in 2-(benzyloxy)-3H-phenothiazin-3-one derivatives could be employed to optimize their biological efficacy. For example, adding an electron-withdrawing group to the para-position of the benzyl ring is a promising avenue for enhancing activity.

Table 1: Effect of Benzyl Moiety Substitution on Biological Activity (Hypothetical for Phenothiazinone Core based on Analogous Series)

| Substituent on Benzyl Ring | Position | Electronic Nature | Predicted Impact on Activity |

| -H (unsubstituted) | - | Neutral | Baseline Activity |

| -F, -Cl, -Br | meta | Electron-withdrawing | Moderate Increase |

| -F, -Cl, -Br | para | Electron-withdrawing | Significant Increase |

| -OCH₃ | meta | Electron-donating | Slight Increase/Decrease |

| -OCH₃ | para | Electron-donating | Slight Increase/Decrease |

This table is generated based on principles observed in analogous series as reported in cited literature. nih.gov

Role of the Oxidized Phenothiazinone Core in Bioactivitynih.govresearchgate.net

The oxidized phenothiazinone core is not merely a scaffold but an active contributor to the molecule's biological and photophysical properties. Phenothiazine (B1677639) and its derivatives are known for their non-planar, butterfly-like structure, which plays a role in preventing intermolecular aggregation and influencing charge mobility. researchgate.net This core structure is a key building block in a variety of compounds with applications as antipsychotic, antimicrobial, and anticancer agents. researchgate.net

The oxidized state of the sulfur atom (as a sulfoxide (B87167) or sulfone) and the ketone at position 3 define the 3H-phenothiazin-3-one core. This oxidation significantly impacts the electronic properties of the heterocyclic system. Oxidized phenothiazine chromophores have gained attention for their excellent photoluminescence, high phosphorescence quantum yields, and stability, making them suitable for applications in bioimaging and as sensors. researchgate.net This inherent photophysical activity of the core can be harnessed in designing probes for biological systems or photosensitizers for therapeutic applications.

Correlation of Molecular Descriptors with Biological Efficacy

To move from a qualitative SAR to a predictive model, quantitative structure-activity relationship (QSAR) studies are employed. These studies aim to find a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are described by numerical values known as molecular descriptors. ubbcluj.ro

QSAR models are powerful tools for predicting the activity of untested compounds and for guiding the design of new derivatives with improved efficacy. For phenothiazine derivatives, several QSAR studies have successfully identified key molecular descriptors that govern their biological activities, such as antitubercular or multidrug resistance (MDR) reversing effects. nih.govresearchgate.net

These models are built by calculating a wide range of descriptors for a set of molecules with known activities. Statistical methods, such as partial least squares (PLS) regression, are then used to generate an equation that links the descriptors to the activity. The predictive power of these models is rigorously tested using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net

Table 2: Key Molecular Descriptors in Phenothiazine QSAR Studies

| Descriptor Type | Specific Descriptor Example | Significance in Model | Associated Activity |

| Lipophilicity | SlogP, LogP | Describes the molecule's hydrophobicity, affecting membrane transport. researchgate.netubbcluj.ro | Antitubercular, MDR Reversal |

| Electronic | SaaCHE index | Relates to the electronic distribution and accessibility of atoms. researchgate.net | Antitubercular |

| Topological | ChiV2 (Connectivity Index) | Encodes information about molecular branching and size. researchgate.net | Antitubercular |

| 3D Field-Based | Hydrophobic Field | Represents the spatial distribution of hydrophobicity around the molecule. nih.gov | MDR Reversal |

| 3D Field-Based | H-bond Acceptor Field | Maps regions that can accept hydrogen bonds, crucial for receptor binding. nih.gov | MDR Reversal |

This table summarizes descriptors found to be significant in QSAR studies of general phenothiazine derivatives. nih.govresearchgate.netubbcluj.ro

By applying these principles, a QSAR model for this compound derivatives could be developed to predict their activity and guide the synthesis of new analogues with optimized descriptor values.

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. acs.org It serves as a 3D template for searching large chemical databases to identify novel, structurally diverse compounds that are likely to be active. nih.govyoutube.com

The process begins by analyzing a set of active ligands to identify common features. nih.gov These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Areas (H)

Aromatic Rings (AR)

Positively/Negatively Ionizable Groups

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking simulations have become an indispensable tool in drug discovery, offering a computational lens to visualize and predict how a ligand, such as a this compound derivative, might bind to a protein's active site. These studies are crucial for understanding the structure-activity relationships at a molecular level.

While specific binding affinity data for this compound is not available in the current literature, molecular docking studies on analogous phenothiazine derivatives have provided valuable predictions of their binding energies with various protein targets. These studies often report binding affinity in terms of kcal/mol, where a more negative value indicates a stronger interaction.

For instance, docking studies of various phenothiazine derivatives against several proteins have demonstrated their potential to bind with significant affinity. samipubco.com One study on phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives targeting microtubule affinity regulating kinase 4 (MARK4) revealed binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov Another investigation into phenothiazine derivatives as potential anticancer agents targeting the anti-apoptotic protein BCL-2 showed favorable binding interactions. nih.govfrontiersin.org

The benzyloxy group at the 2-position of the phenothiazine ring in this compound is expected to influence its binding affinity. The bulky and aromatic nature of the benzyl group could lead to enhanced van der Waals and pi-pi stacking interactions within a protein's binding pocket, potentially increasing its affinity for certain targets.

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | -8.1 to -10.4 |

| General Phenothiazine Derivatives | Glycosylphosphatidylinositol phospholipase D inhibitor (1GYM) | -6.4 to -8.2 |

| General Phenothiazine Derivatives | Anaphylatoxin receptor antagonist (6C1Q) | -7.7 to -8.3 |

| General Phenothiazine Derivatives | Arylacetonitrilase inhibitor (3UGC) | -7.8 to -8.6 |

| General Phenothiazine Derivatives | Aspulvinone dimethylallyl transferase inhibitor (3RIX) | -7.5 to -7.7 |

| Thioridazine (B1682328) | BCL-2 | Favorable (specific value not provided) |

Note: This table presents data from studies on various phenothiazine derivatives as a predictive reference for this compound.

The precise interactions between a ligand and its target protein are fundamental to its biological effect. Molecular docking studies on phenothiazine derivatives have shed light on these critical interactions, which typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Studies on phenothiazine derivatives targeting the dopamine (B1211576) D2 receptor, a key target for antipsychotic drugs, have shown that the tricyclic phenothiazine nucleus and the side chain play crucial roles in binding. The nitrogen atom in the side chain is often involved in hydrogen bonding with amino acid residues in the receptor's active site.

In the context of anticancer activity, the interactions of phenothiazine derivatives with the BCL-2 protein have been investigated. nih.govfrontiersin.org The polycyclic ring system of phenothiazine can fit into hydrophobic grooves on the protein surface, disrupting its function and promoting apoptosis in cancer cells. The specific substituents on the phenothiazine ring can further modulate these interactions. For example, the presence of a benzyloxy group could facilitate additional aromatic interactions, such as pi-pi stacking with phenylalanine, tyrosine, or tryptophan residues within the binding site.

Similarly, in the case of MARK4 inhibition, phenothiazine-containing hybrids have been shown to interact with key amino acid residues in the kinase domain. nih.gov These interactions are vital for the inhibitory potential of the compounds. The elucidation of these interactions provides a roadmap for the rational design of more potent and selective inhibitors.

| Compound Class | Target Protein | Key Interacting Amino Acid Residues (Predicted) | Type of Interaction |

| Phenothiazine derivatives | Dopamine D2 Receptor | Not specified | Hydrogen bonding, Hydrophobic interactions |

| Thioridazine | BCL-2 | Not specified | Hydrophobic interactions, Pi-pi stacking |

| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | Not specified | Hydrogen bonding, Hydrophobic interactions |

Note: This table summarizes the types of interactions observed in docking studies of various phenothiazine derivatives.

Advanced Applications and Materials Science Perspectives

Integration in Optoelectronic Devices

The unique photophysical and electrochemical properties of the phenothiazine (B1677639) scaffold make it a promising candidate for various optoelectronic applications. elsevierpure.com These properties, including strong electron-donating character and the ability to form stable radical cations, are central to their function in devices like solar cells and light-emitting diodes. rsc.orgrsc.orgbohrium.com

Dye-Sensitized Solar Cells (DSSCs) Sensitizers

Phenothiazine derivatives have been extensively investigated as metal-free organic sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their high molar extinction coefficients, appropriate energy levels, and ease of structural modification. nih.govrsc.orgrsc.orgnih.gov The function of a sensitizer (B1316253) is to absorb sunlight and inject electrons into the semiconductor's conduction band, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the molecular structure of the dye.

While numerous phenothiazine-based dyes have been synthesized and tested in DSSCs, achieving power conversion efficiencies (PCEs) of up to 14%, there is no specific research available on the performance of 2-(Benzyloxy)-3H-phenothiazin-3-one as a DSSC sensitizer. nih.gov The introduction of a benzyloxy group at the 2-position could theoretically influence the dye's light-harvesting ability and its electronic coupling with the TiO₂ surface. However, without experimental data, its potential performance remains speculative. Modifications to the phenothiazine structure, such as co-sensitization with other dyes and the use of co-adsorbents, have been shown to improve DSSC efficiency by enhancing light absorption and reducing charge recombination. pan.pl

Table 1: Photovoltaic Performance of Select Phenothiazine-Based DSSCs (General Examples)

| Dye Structure | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |

| Phenothiazine Derivative 1 | 8.12 | 15.45 | 0.73 | 0.72 | pan.pl |

| Phenothiazine Derivative 2 | 7.26 | 14.88 | 0.69 | 0.71 | pan.pl |

| Phenothiazine Derivative 3 | 6.37 | 12.55 | 0.71 | 0.71 | nih.gov |

Note: This table presents data for various phenothiazine derivatives to illustrate the general performance of this class of dyes and does not include data for this compound, for which no specific data has been reported.

Organic Light-Emitting Diode (OLED) Applications

The electroluminescent properties of phenothiazine derivatives have led to their exploration in the field of Organic Light-Emitting Diodes (OLEDs). elsevierpure.comrsc.orgrsc.orgbohrium.com In OLEDs, materials are sought that can efficiently convert electrical energy into light. The non-planar, butterfly-like structure of phenothiazine can help to prevent intermolecular interactions that often lead to fluorescence quenching, a desirable trait for emissive materials. rsc.org

There is a lack of specific studies on the use of This compound in OLEDs. The design of OLED emitters often involves the combination of electron-donating and electron-accepting moieties within the same molecule to tune the emission color and improve efficiency. nih.govresearchgate.net The phenothiazine core typically acts as the electron donor. The presence of a benzyloxy group could potentially modify the emission properties, but without dedicated research, its suitability for OLED applications is unknown.

Use in Sensing and Bioimaging Technologies

The inherent fluorescence of many phenothiazine derivatives makes them valuable tools in the development of sensors and bioimaging agents. rsc.orgrsc.org

Development as Fluorescent Probes

Phenothiazine-based compounds are often used to design fluorescent probes for the detection of various analytes, including metal ions, anions, and reactive oxygen species. rsc.orgrsc.orgrsc.org The mechanism of these probes often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the presence of the target analyte, leading to a change in fluorescence.

No specific research has been published on the development of This compound as a fluorescent probe. The design of such probes requires careful tuning of the molecule's electronic and photophysical properties to achieve high selectivity and sensitivity for a particular target.

Application in Data Storage and Anti-Counterfeiting

The photochromic and electrochromic properties of some organic molecules allow for their use in advanced applications like data storage and anti-counterfeiting technologies. rsc.org These materials can change their color or other properties in response to stimuli like light or an electric field.

There is currently no information available in the scientific literature regarding the application of This compound in data storage or anti-counterfeiting. While some complex organic dyes have been developed for these purposes, the potential of this specific phenothiazine derivative has not been explored.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The synthesis of phenothiazine (B1677639) derivatives, particularly phenothiazinones, is an area ripe for innovation. Current multi-step synthetic routes can be inefficient and time-consuming. Future research should prioritize the development of more streamlined and efficient synthetic strategies.

One promising avenue is the advancement of one-pot synthesis methodologies. Research has demonstrated the feasibility of a one-pot, four-step synthesis for a series of novel 2-thio-substituted-3H-phenothiazin-3-ones. beilstein-archives.org This process involves the in situ formation of a 2-alkylthio-1,4-benzoquinone, which is then condensed with 2-aminothiophenol (B119425) and subsequently oxidized to yield the final heterocyclic product. beilstein-archives.org

Future investigations could adapt this one-pot strategy for the synthesis of 2-(Benzyloxy)-3H-phenothiazin-3-one. This would involve substituting the initial thiol reactant with benzyl (B1604629) alcohol to create a 2-(benzyloxy)-1,4-benzoquinone intermediate. Such an approach could significantly improve yield, reduce waste, and make the compound and its analogs more accessible for further study.

Table 1: Comparison of Synthetic Approaches for Phenothiazinones

| Feature | Traditional Multi-Step Synthesis | One-Pot Synthesis beilstein-archives.org | Future Direction for this compound |

|---|---|---|---|

| Efficiency | Lower, involves isolation of intermediates | Higher, sequential reactions in a single vessel | Adaptation of one-pot methods for benzyloxy derivatives |

| Reactants | Various, depends on specific derivative | 1,4-Benzoquinone, Thiol, 2-Aminothiophenol, Oxidizing Agent | 1,4-Benzoquinone, Benzyl alcohol, 2-Aminothiophenol, Oxidizing Agent |

| Key Advantage | Well-established for many derivatives | Reduced reaction time, simplified workup | Increased accessibility and efficiency for novel analogs |

| Potential | Foundational for current understanding | Proven effective for thio-substituted analogs | Streamlined production for biological and material screening |

Deeper Mechanistic Understanding of Biological Actions

Phenothiazine derivatives are renowned for their broad spectrum of biological activities, including antipsychotic, anticancer, and antimicrobial effects. nih.govresearchgate.netiiarjournals.org However, the precise mechanisms of action can vary significantly with substitutions on the phenothiazine core. While the parent class is known to interact with dopamine (B1211576) receptors, other derivatives exhibit activities through distinct pathways. nih.goviiarjournals.org

Future research must move beyond general assumptions and dissect the specific molecular mechanisms of this compound. Key areas of investigation should include:

Enzyme Inhibition: Assessing its potential as an inhibitor of critical enzymes like protein kinase C, calmodulin, or farnesyltransferase, which are implicated in cancer. nih.govmdpi.com

Membrane Interaction: Investigating how the molecule interacts with cellular membranes. Phenothiazines can act as electron donors, potentially leading to membrane depolarization and subsequent cellular effects. mdpi.com

Multidrug Resistance (MDR) Reversal: Determining if it can inhibit the function of efflux pumps like P-glycoprotein, a mechanism by which some phenothiazines reverse resistance to chemotherapy. nih.gov

Induction of Apoptosis: Elucidating its ability to trigger programmed cell death in cancer cells through mechanisms such as DNA damage or inhibition of signal transduction pathways. iiarjournals.org

A thorough understanding of these mechanisms is crucial for identifying the most promising therapeutic applications for this specific compound and guiding the design of more potent and selective future analogs.

Advanced Computational Modeling for Predictive Design

The empirical, trial-and-error approach to drug discovery and materials science is gradually being augmented by powerful computational tools. Advanced computational modeling represents a significant opportunity to accelerate research into this compound and its derivatives.

Recent studies have successfully employed machine learning and quantum chemical calculations for other phenothiazine-based compounds. researchgate.netnih.gov For instance, machine learning models have been developed to predict the absorption maxima of phenothiazine dyes, and a library of thousands of potential dyes was generated and screened computationally. researchgate.net Similarly, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been used to determine the electronic and photophysical properties of novel phenothiazine dyes for use in dye-sensitized solar cells (DSSCs). nih.gov

This computational framework can be directly applied to this compound for:

Predictive Biology: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity (e.g., cytotoxicity against cancer cell lines) based on molecular structure.

Virtual Screening: Creating and screening large virtual libraries of analogs to identify candidates with enhanced desired properties before committing to their synthesis.

Mechanism Simulation: Using molecular docking and dynamics simulations to visualize how the compound interacts with biological targets like enzymes or DNA, providing insights into its mechanism of action.

By integrating these computational approaches, researchers can more rationally design and prioritize the synthesis of new derivatives with optimized efficacy and desired properties.

Design and Synthesis of Hybrid Molecules with Enhanced Efficacy

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, has emerged as a powerful tool for developing compounds with improved efficacy or novel mechanisms of action. mdpi.comresearchgate.net The phenothiazine scaffold is an excellent candidate for this approach due to its inherent and diverse biological activities. mdpi.com

Researchers have successfully created phenothiazine hybrids with various other chemical moieties, including chalcones, amino acids, indolizines, and 1,2,3-triazoles, resulting in compounds with promising antitumor and enzyme-inhibiting activities. mdpi.com

Future efforts should focus on designing and synthesizing hybrid molecules based on the this compound core. The benzyloxy group offers a site for further modification, or the core itself can be linked to other bioactive units. Potential hybridization strategies include:

Combining with other Anticancer Agents: Linking the phenothiazinone to a known cytotoxic agent to create a dual-action drug that may overcome resistance mechanisms.

Introducing Targeting Moieties: Attaching molecules that specifically bind to receptors overexpressed on cancer cells to improve selectivity and reduce off-target effects.

Hybridizing with Antimicrobial Pharmacophores: Fusing the structure with moieties known for antibacterial or antifungal activity to create broad-spectrum anti-infective agents.

Table 2: Examples of Phenothiazine Hybridization Strategies mdpi.com

| Hybrid Partner | Target/Activity | Rationale |

|---|---|---|

| Chalcone (B49325) | Cytotoxicity (Anticancer) | Combine the cytotoxic potential of both phenothiazine and chalcone scaffolds. |

| Amino Acids (e.g., Cysteine) | Farnesyltransferase (FTase) Inhibition | Design CaaX competitive inhibitors for anticancer effects. |

| 1,2,3-Triazole | Farnesyltransferase (FTase) Inhibition | Explore new linkers for developing novel enzyme inhibitors. |

| Indolizine (B1195054) | Tubulin Polymerization Inhibition | Create new antimitotic agents by hybridizing with the indolizine system. |

This approach holds the potential to generate novel chemical entities with synergistic effects and improved therapeutic profiles compared to the individual components.

Expanding the Scope of Material Science Applications

Beyond its biological potential, the phenothiazine core possesses unique optical and electronic properties that make it highly attractive for material science. rsc.org Phenothiazines are electron-rich, can be easily functionalized, and their non-planar "butterfly" structure can suppress intermolecular aggregation, which is beneficial in many optoelectronic applications. rsc.org

Derivatives have been explored for use in:

Organic Electronics: As components in conductive polymers and as electrocatalysts. wikipedia.org

Sensors: For the detection of specific ions, such as fluoride, through changes in fluorescence. rsc.org

Photodynamic Therapy (PDT): As photosensitizers that generate reactive oxygen species to destroy cancer cells upon light activation. news-medical.net

Dye-Sensitized Solar Cells (DSSCs): Acting as the organic dye that absorbs light and injects electrons into a semiconductor. nih.gov

The specific structure of this compound, with its extended conjugation and functional groups, could be particularly advantageous. Future research should investigate its potential in these areas, focusing on synthesizing and characterizing polymers and self-assembled materials derived from this compound. Its chromophoric system could be fine-tuned to absorb light at specific wavelengths, making it a candidate for tailored PDT agents or specialized dyes in DSSCs. The synthesis of new derivatives capable of forming stable aqueous dispersions could significantly broaden their utility in biomedical material applications. news-medical.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.